In-Depth Technical Guide: 7H-Dodecafluoroheptanoic Acid (CAS 1546-95-8)
In-Depth Technical Guide: 7H-Dodecafluoroheptanoic Acid (CAS 1546-95-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7H-Dodecafluoroheptanoic acid, with the CAS number 1546-95-8, is a fluorinated carboxylic acid belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, characterized by a partially fluorinated six-carbon chain and a terminal carboxylic acid group, imparts unique physicochemical properties. This document provides a comprehensive technical overview of 7H-Dodecafluoroheptanoic acid, including its chemical and physical characteristics, safety information, synthesis, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and drug discovery who may be working with or investigating this compound and related fluorinated molecules.
Physicochemical and Toxicological Properties
The properties of 7H-Dodecafluoroheptanoic acid are summarized in the tables below, providing a clear reference for its key characteristics.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1546-95-8 | [1][2] |
| Molecular Formula | C7H2F12O2 | [1] |
| Molecular Weight | 346.07 g/mol | [1] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | [1] |
| Synonyms | 7H-Perfluoroheptanoic acid, ω-Monohydroperfluoroheptanoic acid | [3] |
| Appearance | White to off-white solid or low melting solid | [4] |
| Melting Point | 32-36 °C | [3][4] |
| Boiling Point | 192 °C | [3][4] |
| Density | 1.792 g/cm³ | [4] |
| Vapor Pressure | 0.3 ± 0.7 mmHg at 25°C | [5] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol. | [4] |
| pKa (Predicted) | 0.53 ± 0.10 | [4] |
Toxicological and Safety Information
| Hazard Classification | Details | Reference(s) |
| GHS Pictograms | [1] | |
| Signal Word | Danger | [1] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P260, P264, P270, P280, P301+P312, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 | [1] |
| Acute Toxicity (Oral) | LD50 (Rat): 1440 mg/kg | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 7H-Dodecafluoroheptanoic acid are provided below. These protocols are based on established methods for similar fluorinated compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of 7H-Dodecafluoroheptanoic Acid
A plausible synthetic route to 7H-Dodecafluoroheptanoic acid involves the oxidation of the corresponding alcohol, 1H,1H,7H-dodecafluoro-1-heptanol.
Reaction:
Materials:
-
1H,1H,7H-dodecafluoro-1-heptanol
-
Chromium trioxide (CrO₃) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1H,1H,7H-dodecafluoro-1-heptanol in acetone.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of isopropanol until the orange-brown color of Cr(VI) is no longer present.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 7H-Dodecafluoroheptanoic acid by recrystallization or distillation under reduced pressure.
Analytical Methods
Due to the low volatility of the carboxylic acid, derivatization to a more volatile ester, such as the methyl ester, is required for GC-MS analysis.
Materials:
-
7H-Dodecafluoroheptanoic acid sample
-
Methanol
-
Boron trifluoride-methanol solution (14% BF₃ in methanol) or methanolic HCl
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a labeled analog if available)
Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):
-
Accurately weigh approximately 1 mg of the 7H-Dodecafluoroheptanoic acid sample into a glass vial.
-
Add an appropriate amount of internal standard.
-
Add 2 mL of 14% BF₃-methanol solution.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane.
-
Vortex for 1 minute to extract the FAME into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Conditions:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL (Splitless) |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
LC-MS/MS allows for the direct analysis of 7H-Dodecafluoroheptanoic acid without derivatization, offering high sensitivity and selectivity.
Materials:
-
7H-Dodecafluoroheptanoic acid sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Internal standard (e.g., a labeled analog if available)
Sample Preparation:
-
Prepare a stock solution of 7H-Dodecafluoroheptanoic acid in methanol.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
For complex matrices (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) cleanup may be necessary. A weak anion exchange (WAX) SPE cartridge is often suitable.
LC-MS/MS Conditions:
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | 5 mM Ammonium acetate in methanol |
| Gradient | Start at 30% B, linear gradient to 95% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | Monitor the transition of the precursor ion [M-H]⁻ to characteristic product ions. |
Visualizations
The following diagrams illustrate key workflows and concepts related to 7H-Dodecafluoroheptanoic acid.
Caption: Synthetic workflow for 7H-Dodecafluoroheptanoic acid.
Caption: GC-MS analytical workflow for 7H-Dodecafluoroheptanoic acid.
Caption: General environmental fate of short-chain PFAS like 7H-Dodecafluoroheptanoic acid.[6][7]
Applications and Reactivity
7H-Dodecafluoroheptanoic acid serves as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. Its applications include:
-
Fluoropolymer Synthesis: It can be used as a comonomer in polymerization reactions to modify the properties of fluoropolymers.
-
Surfactant Production: The carboxylic acid group can be modified to produce various fluorinated surfactants.
-
Fine Chemical Synthesis: It is a precursor for the synthesis of more complex fluorinated molecules for research in materials science and life sciences.
The reactivity of 7H-Dodecafluoroheptanoic acid is primarily dictated by the carboxylic acid group. It can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. The presence of the highly electronegative fluorine atoms on the alkyl chain increases the acidity of the carboxylic acid compared to its non-fluorinated analog.
Environmental Considerations
As a short-chain PFAS, 7H-Dodecafluoroheptanoic acid exhibits high mobility in soil and water and is extremely persistent in the environment.[6] It is resistant to abiotic and biotic degradation.[6] These properties lead to its widespread distribution in aquatic environments and potential contamination of drinking water sources.[6] The long-term environmental and health effects of continuous exposure to low levels of short-chain PFAS are an area of active research and regulatory concern.[6][8]
Conclusion
This technical guide provides a detailed overview of 7H-Dodecafluoroheptanoic acid (CAS 1546-95-8), encompassing its fundamental properties, safety considerations, and detailed experimental protocols for its synthesis and analysis. The provided workflows and diagrams offer a visual representation of key processes. While this compound has potential applications in various fields, its environmental persistence necessitates careful handling and consideration of its lifecycle. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to work with this fluorinated compound safely and effectively.
References
- 1. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 7H-Dodecafluoroheptanoic acid | 1546-95-8 [chemicalbook.com]
- 4. 7H-Dodecafluoroheptanoic acid CAS#: 1546-95-8 [m.chemicalbook.com]
- 5. 7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8 | Chemsrc [chemsrc.com]
- 6. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. alsglobal.eu [alsglobal.eu]
